N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide
Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide (CAS: 893925-97-8) is a heterocyclic sulfonamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a benzamide moiety bearing a difluoromethylsulfonyl group. Its molecular formula is C₁₇H₁₉F₂N₃O₅S₂, with a molecular weight of 447.5 g/mol .
Properties
Molecular Formula |
C17H19F2N3O5S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C17H19F2N3O5S2/c1-17(2,3)22-14(11-8-28(24,25)9-12(11)21-22)20-15(23)10-6-4-5-7-13(10)29(26,27)16(18)19/h4-7,16H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
NKWLZQSODDTFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole ring is constructed via 1,3-dipolar cycloaddition between thiophene derivatives and hydrazines. For example:
- 3-Bromothiophene is functionalized with malononitrile to form a cyano-substituted intermediate.
- Reaction with hydrazine hydrate under reflux in ethanol induces cyclization.
- Reactants : 3-Bromothiophene (1 eq), malononitrile (1.2 eq), KOH (2 eq) in ethanol.
- Conditions : Reflux at 80°C for 6 hours, followed by hydrazine hydrate addition.
- Yield : 55–68% after recrystallization.
Introduction of tert-Butyl and Sulfonyl Groups
tert-Butyl Functionalization
The tert-butyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation :
- Alkylation : Reaction of the pyrazole nitrogen with tert-butyl bromide in the presence of NaH.
- Optimization : Use of DMF as a solvent at 60°C improves regioselectivity.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 12 hours |
| Yield | 72% |
Sulfonation of Difluoromethyl Group
The difluoromethyl sulfonyl moiety is introduced via oxidation of a thiol precursor :
- Thiol intermediate : Synthesized by treating the pyrazole core with CS₂ and a fluorinating agent.
- Oxidation : H₂O₂ or Oxone® converts -SH to -SO₂F.
- Oxidizing agent : 30% H₂O₂ in acetic acid.
- Temperature : 0–5°C to prevent over-oxidation.
- Yield : 65–78%.
Benzamide Coupling
Activation of Carboxylic Acid
The benzamide group is installed via amide bond formation between 2-((difluoromethyl)sulfonyl)benzoic acid and the pyrazole amine:
- Acid activation : Benzoic acid is converted to acyl chloride using SOCl₂ or PCl₅.
- Coupling : Reaction with the pyrazole amine in THF or DCM, catalyzed by Et₃N.
Representative procedure :
| Component | Quantity |
|---|---|
| Acyl chloride | 1.2 eq |
| Pyrazole amine | 1 eq |
| Et₃N | 3 eq |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 85% |
Optimization and Challenges
Regioselectivity in Cyclization
Controlling the position of substituents on the thieno[3,4-c]pyrazole ring remains challenging. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity.
Sulfonation Side Reactions
Over-oxidation of sulfonyl groups can lead to sulfonic acids. Low-temperature conditions (-10°C) and stoichiometric H₂O₂ minimize this.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthetic Pathways
Recent studies have highlighted several synthetic methodologies that can be applied to create derivatives of this compound, enhancing its properties and potential applications. For instance, modifications to the sulfonamide group or the introduction of different substituents on the aromatic ring can lead to compounds with improved efficacy against specific targets .
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,4-c]pyrazole structure exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Antifungal Properties
The compound has also been investigated for its antifungal activity. Studies demonstrate that certain modifications can enhance its potency against fungal pathogens such as Candida albicans and Fusarium oxysporum, suggesting its potential as an agricultural fungicide .
Anticancer Potential
Emerging research points to the anticancer properties of thieno[3,4-c]pyrazole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth .
Case Study: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, a series of thieno[3,4-c]pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited significant antibacterial effects with MIC values comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Candida albicans | 8 |
Case Study: Agricultural Application
Another study focused on the application of these compounds as agricultural fungicides. A specific derivative demonstrated superior efficacy over commercial fungicides against Fusarium oxysporum, highlighting its potential use in crop protection .
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared below with two structurally related molecules:
Structural and Functional Differences
Sulfonyl Group Variations: The target compound employs a difluoromethylsulfonyl group at the benzamide’s 2-position, which enhances electron-withdrawing effects and metabolic stability compared to the morpholine sulfonyl analogue (4-position substitution). The difluoromethyl group may improve lipophilicity and membrane permeability .
Core Heterocycle: Both the target compound and its morpholine analogue share the thieno[3,4-c]pyrazole core, which is distinct from the pyrazolo-benzothiazine derivative’s fused tricyclic system. The latter’s benzothiazine moiety may confer rigidity and influence binding to planar enzymatic pockets .
Substituent positioning (e.g., 2- vs. 4-sulfonyl groups) could modulate interactions with biological targets like kinases or sulfotransferases .
Physicochemical Properties
- Lipophilicity : The difluoromethylsulfonyl group in the target compound likely increases logP compared to the morpholine analogue, which has a polar morpholine ring.
- Solubility : The morpholine analogue’s sulfonyl-morpholine group may enhance aqueous solubility due to its hydrophilic nature .
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of functional groups , such as the difluoromethylsulfonyl and benzamide moieties.
- Purification using techniques like recrystallization or chromatography to achieve high purity levels.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For example:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. A study demonstrated that thieno[3,4-c]pyrazole derivatives effectively inhibited the activity of aurora kinases, which are crucial for cell division and are often overexpressed in cancers .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit proliferation. For instance, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties:
- Cytokine Inhibition : Some studies report that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . The inhibition of p38 MAPK signaling pathways has been identified as a key mechanism.
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation in conditions like arthritis and colitis, providing a basis for their potential therapeutic use in inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has also been explored:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated activity against various bacterial strains (e.g., E. coli and S. aureus) and fungi . The minimum inhibitory concentration (MIC) values were reported to be in the range of 6.25 µg/mL against several pathogens.
Antioxidant Properties
Recent studies suggest that these compounds may possess antioxidant properties:
- Oxidative Stress Reduction : Research indicates that thieno[3,4-c]pyrazole derivatives can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing endogenous antioxidant defenses .
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., a library of thieno[3,4-c]pyrazole compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that specific derivatives exhibited potent anticancer activity with minimal cytotoxicity to normal cells .
Case Study 2: Inflammatory Response
A study focused on evaluating the anti-inflammatory effects of a thieno[3,4-c]pyrazole derivative demonstrated a significant reduction in edema in a rat model of paw inflammation when treated with the compound compared to controls .
Summary Table of Biological Activities
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thieno-pyrazole core formation | Cyclocondensation | Thiourea, H₂SO₄, 80°C | 65–70 | |
| Sulfonylation | Electrophilic substitution | TCICA, CH₃CN, RT | 50–55 | |
| Amide coupling | EDC/HOBt-mediated | DCM, RT, 24h | 75–80 |
Q. Table 2. Computational Parameters for Target Binding Prediction
| Parameter | Value/Software | Application |
|---|---|---|
| Docking Algorithm | AutoDock Vina | Binding affinity (ΔG) |
| Force Field | AMBER ff14SB | Protein-ligand interactions |
| Solvation Model | Generalized Born | Implicit solvent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
